molecular formula C22H22N4O3 B11273065 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

Cat. No.: B11273065
M. Wt: 390.4 g/mol
InChI Key: JVJFLUQEXYIKQA-UHFFFAOYSA-N
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Description

This compound features a 5-methoxyindole moiety linked via an ethylacetamide bridge to a 3-methyl-2-oxoquinoxaline group. Its synthesis involves reacting 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl chloride with 2-(5-methoxy-1H-indol-3-yl)ethylamine under reflux conditions in toluene . The structure is confirmed via HRMS, $^1$H-NMR, and $^13$C-NMR. Pharmacologically, derivatives of this compound (e.g., thiazolidinone-linked analogs) exhibit broad-spectrum antimicrobial activity against pathogens like E. coli, S. aureus, and C. albicans .

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide

InChI

InChI=1S/C22H22N4O3/c1-14-22(28)26(20-6-4-3-5-19(20)25-14)13-21(27)23-10-9-15-12-24-18-8-7-16(29-2)11-17(15)18/h3-8,11-12,24H,9-10,13H2,1-2H3,(H,23,27)

InChI Key

JVJFLUQEXYIKQA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NCCC3=CNC4=C3C=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide typically involves multiple steps:

    Formation of the Indole Derivative: The starting material, 5-methoxyindole, undergoes alkylation with an appropriate alkyl halide to introduce the ethyl group.

    Quinoxaline Synthesis: The quinoxaline moiety is synthesized through the condensation of an o-phenylenediamine derivative with a diketone.

    Coupling Reaction: The indole derivative and the quinoxaline derivative are coupled through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This involves:

    Optimizing Reaction Conditions: Temperature, solvent, and reaction time are carefully controlled.

    Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen atoms or other substituents.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds structurally similar to N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide. For instance, derivatives of indole and quinoxaline have been synthesized and evaluated for their efficacy against various cancer cell lines. A notable study demonstrated that certain N-substituted 2-(indolyl)-2-oxoacetamide derivatives exhibited potent anti-proliferative activity against human cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). The most effective compounds in this study showed IC50 values as low as 10.56 µM, indicating strong potential for further development as anticancer agents .

Neuropharmacological Applications

The presence of the indole moiety in this compound suggests its potential role in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and neuroprotective properties. For example, melatonin, a well-known indole derivative, has been shown to possess neuroprotective effects through its antioxidant properties and ability to modulate neuroinflammation . This positions this compound as a candidate for further exploration in the treatment of neurodegenerative diseases.

Antimicrobial Properties

The antimicrobial potential of indole-based compounds has also been documented. Research indicates that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival . The structural characteristics of this compound may contribute to similar antimicrobial effects, warranting further investigation.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Techniques such as molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets, enhancing our understanding of its potential applications .

Case Studies and Research Findings

Study ReferenceCompound StudiedApplicationKey Findings
Indole DerivativesAnticancerEffective against HeLa, MCF7, HepG2; IC50 = 10.56 µM
Melatonin AnaloguesNeuroprotectionAntioxidant properties; modulation of neuroinflammation
Indole-based AntimicrobialsAntimicrobialSignificant activity against Gram-positive/negative bacteria

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide involves interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adamantane-Indole Acetamide Derivatives

Example : N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamides (5a–y)

  • Structural Differences: Replaces the quinoxaline moiety with an adamantane group.
  • Synthesis : Adamantane-1-carbonyl chloride reacts with o-toluidine, followed by n-BuLi and oxalyl chloride, yielding intermediates that couple with amines .

Quinoxaline Sulfanyl Acetamides

Example: N-Alkyl-2-(3-Phenylquinoxalin-2-ylsulfanyl)Acetamides

  • Structural Differences: Incorporates a sulfur atom and phenyl group at the quinoxaline C3 position.
  • Synthesis: 2-Chloro-3-phenylquinoxaline reacts with dithiocarbamate salts to form thione intermediates, followed by alkylation .
  • Activity: Quinoxaline sulfanyl derivatives are explored as anticancer agents due to their enzyme inhibition (e.g., c-Met kinase) .

Melatonin Analogs

Example : Melatonin (N-Acetyl-5-Methoxytryptamine)

  • Structural Differences: Lacks the quinoxaline group; the indole ethylacetamide is acetylated.
  • Activity: Regulates circadian rhythms and exhibits antioxidant properties. Commercial preparations often contain contaminants like N-{2-[1-({3-[2-(acetylamino)ethyl]-5-methoxy-1H-indol-2-yl}methyl)-5-methoxy-1H-indol-3-yl]-ethyl}acetamide, necessitating precise analytical methods .

Indomethacin Amide Derivatives

Example : 2-(1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1H-Indol-3-yl)-N-Phenethyl-Acetamide

  • Structural Differences : Features a 5-methoxy-2-methylindole group and a phenethyl amide.
  • Activity : Selective COX-2 inhibitor with improved metabolic stability via fluorophenyl/pyridinyl substitutions. MetaSite modeling predicts metabolic shifts from O-demethylation to amide oxidation .

Pharmacological and Structural Analysis

Structural Impact on Activity

Compound Key Structural Feature Reported Activity
Target Compound 3-Methyl-2-oxoquinoxaline Antimicrobial (Gram± bacteria, fungi)
Adamantane Derivatives Adamantane substituent Potential CNS applications
Quinoxaline Sulfanyl Sulfur linkage, phenyl group Anticancer (enzyme inhibition)
Melatonin Acetylated tryptamine Sleep regulation, antioxidant
Indomethacin Amide 2-Methylindole, fluorophenyl amide COX-2 inhibition, metabolic stability

Biological Activity

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide, a compound derived from indole and quinoxaline structures, has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H19N3O2C_{20}H_{19}N_{3}O_{2}, with a molecular weight of approximately 333.39 g/mol. The structure consists of an indole moiety linked to a quinoxaline derivative, which is known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of indole and quinoxaline derivatives followed by acetamide formation. The detailed synthetic route can be found in recent publications focusing on similar compounds .

Antimicrobial Activity

Recent studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives containing indole and quinoxaline have demonstrated effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)≤ 1 μg/mL
Escherichia coliInactive
Candida albicansMIC 7.80 μg/mL

These findings suggest that the compound may possess potent antibacterial and antifungal activities, making it a candidate for further development in treating resistant infections .

Anticancer Activity

The compound has shown promising cytotoxic effects against several cancer cell lines. In vitro studies reported IC50 values in the micromolar range, indicating significant antiproliferative activity against rapidly dividing cells such as A549 (lung cancer) and others . The selectivity of action towards cancer cells compared to normal cells is particularly noteworthy.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit tyrosine kinases involved in cancer progression.
  • Disruption of Biofilm Formation : The compound may inhibit biofilm formation in bacteria, enhancing its efficacy against resistant strains .
  • Induction of Apoptosis : Evidence suggests that such compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study demonstrated that a related indole derivative showed a MIC of 0.98 μg/mL against MRSA, highlighting the potential for developing new antibiotics from this class of compounds .

Case Study 2: Cytotoxicity Assessment
In another investigation, derivatives were tested against various cancer cell lines, revealing that certain modifications to the indole structure significantly enhanced cytotoxicity while maintaining selectivity for cancerous cells over normal fibroblasts .

Q & A

What are the optimized synthetic routes for N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide?

Level: Basic
Methodology:

  • Step 1: Synthesize the indole intermediate (e.g., 5-methoxy-1H-indol-3-yl-ethylamine) via alkylation or condensation reactions. For example, ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate derivatives can be prepared by refluxing indole precursors with haloacetyl chlorides in triethylamine .
  • Step 2: Couple the indole intermediate with the quinoxalinone moiety. Use DMF as a solvent with potassium carbonate (K₂CO₃) to facilitate nucleophilic substitution at the acetamide position .
  • Purification: Monitor reactions via TLC and purify via recrystallization (e.g., pet-ether) or column chromatography (e.g., CH₂Cl₂/MeOH gradients) .

How can spectroscopic methods (NMR, IR, MS) confirm the structure of this compound?

Level: Basic
Methodology:

  • ¹H NMR: Identify key signals:
    • Indole NH proton: ~10–12 ppm (broad singlet) .
    • Methoxy group: ~3.8 ppm (singlet) .
    • Quinoxalinone carbonyl: Adjacent protons show splitting patterns (e.g., δ 4.11–4.90 ppm for morpholine derivatives) .
  • ¹³C NMR: Confirm carbonyl resonances (e.g., acetamide C=O at ~168–170 ppm, quinoxalinone C=O at ~168–172 ppm) .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 347 [M+H]⁺ in ESI/APCI) and fragmentation patterns validate the structure .

What in vitro biological assays are suitable for evaluating the compound's potential therapeutic effects?

Level: Basic
Methodology:

  • Antimicrobial Activity: Disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
  • Anticancer Screening: MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme Inhibition: COX-2 selectivity assays via ELISA or fluorometric methods, comparing inhibition to reference drugs (e.g., celecoxib) .

What strategies improve the metabolic stability of indole-containing acetamide derivatives?

Level: Advanced
Methodology:

  • Metabolic Soft Spot Prediction: Use in silico tools like MetaSite to identify vulnerable sites (e.g., methoxy groups prone to O-demethylation) .
  • Structural Modifications:
    • Replace labile substituents with electron-deficient groups (e.g., fluorophenyl) to reduce P450-mediated oxidation .
    • Introduce polar moieties (e.g., glycinyl) to enhance solubility and reduce hepatic clearance .
  • Validation: Conduct microsomal stability assays (rat/human liver microsomes) and pharmacokinetic profiling in animal models .

How does the substitution pattern on the indole and quinoxaline moieties affect the compound's biological activity?

Level: Advanced
Methodology:

  • Structure-Activity Relationship (SAR) Studies:
    • Indole Modifications: 5-Methoxy substitution enhances membrane permeability, while 3-ethyl linkage optimizes target binding .
    • Quinoxaline Modifications: 3-Methyl-2-oxo groups improve COX-2 selectivity by sterically hindering off-target interactions .
  • Experimental Validation: Compare IC₅₀ values of analogs in enzyme assays (e.g., COX-2 vs. COX-1) .

What computational tools predict the binding affinity of this compound to target proteins like cyclooxygenase-2?

Level: Advanced
Methodology:

  • Molecular Docking: Use AutoDock Vina or Glide to model interactions (e.g., hydrogen bonding with COX-2 Arg513) .
  • Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess conformational flexibility .
  • Free Energy Calculations: MM-PBSA/GBSA methods quantify binding energy contributions (e.g., hydrophobic interactions with Tyr355) .

How to resolve discrepancies in biological activity data across different studies?

Level: Advanced
Methodology:

  • Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time .
  • Statistical Analysis: Apply ANOVA or Student’s t-test to compare datasets; validate outliers via dose-response curve replication .
  • Orthogonal Assays: Confirm results using complementary methods (e.g., Western blotting for apoptosis markers alongside MTT data) .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Level: Advanced
Methodology:

  • Yield Optimization: Replace volatile solvents (e.g., DMF) with alternatives like acetonitrile for safer large-scale reactions .
  • Purification: Implement continuous chromatography or crystallization under controlled pH/temperature to isolate high-purity batches .
  • Stability Testing: Monitor degradation under accelerated conditions (40°C/75% RH) and adjust formulation (e.g., lyophilization) .

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